molecular formula C11H15N B14234478 Benzeneethanamine, N-propylidene- CAS No. 392686-83-8

Benzeneethanamine, N-propylidene-

Cat. No.: B14234478
CAS No.: 392686-83-8
M. Wt: 161.24 g/mol
InChI Key: JDJUDANWWDOKMI-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-propylidene- is a substituted phenethylamine derivative characterized by a propylidene group (-CH₂-CH₂-CH₂-) attached to the nitrogen atom of the benzeneethanamine backbone. Phenethylamine derivatives, including N-substituted variants, often exhibit varied biological activities depending on substituent groups (e.g., alkyl, halogen, methoxy) .

Properties

CAS No.

392686-83-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(2-phenylethyl)propan-1-imine

InChI

InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3

InChI Key

JDJUDANWWDOKMI-UHFFFAOYSA-N

Canonical SMILES

CCC=NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.

Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.

Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Benzeneethanamine Derivatives

The following table compares N-propylidene- with other N-substituted benzeneethanamine compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
Benzeneethanamine, N-methyl- C₉H₁₃N 135.21 g/mol -N-CH₃ Simpler alkylation; lower steric hindrance
25I-NBOMe (N-(2-methoxybenzyl)) C₁₈H₂₂INO₃ 413.29 g/mol -N-(2-methoxybenzyl), 4-iodo Potent 5-HT₂A agonist; hallucinogenic in mice
Benzeneethanamine, N-propylidene- C₁₁H₁₅N (inferred) ~161.24 g/mol -N-propylidene Hypothesized lower receptor affinity due to linear alkyl chain vs. aromatic N-substituents
Benzeneethanamine, 3-amino-2-methyl-N,N-dipropyl C₁₅H₂₆N₂ 234.38 g/mol -NH₂, -N(CH₂CH₂CH₃)₂ Ropinirole analog; dopamine agonist

Key Observations :

  • N-methyl derivatives (e.g., ) exhibit simpler pharmacokinetics due to reduced molecular complexity .
  • NBOMe compounds (e.g., 25I-NBOMe) demonstrate high potency via aromatic N-benzyl substitution and halogenation, enhancing 5-HT₂A receptor binding .
  • N-propylidene- ’s linear alkyl chain may reduce receptor interaction compared to bulky or aromatic N-substituents, as seen in NBOMe compounds.
Functional Group Variations
  • Halogenation: NBOMe derivatives (e.g., 25B-NBOMe with -Br) show enhanced metabolic stability and potency over non-halogenated analogs .
  • Oxygenation : Methoxy groups (e.g., 2C-H, 2C-B) increase lipophilicity and blood-brain barrier penetration .
  • Hydroxylation: Hydroxylated derivatives (e.g., Phenol, 4-(2-aminopropyl)-) exhibit altered solubility and metabolic pathways .
Pharmacological Studies
  • NBOMe Compounds : In murine models, 25I-NBOMe (0.001–10 mg/kg) disrupted sensorimotor responses and locomotion, indicating potent central nervous system activity .
  • N-methyl Derivatives : Lower molecular weight analogs like Benzeneethanamine, N-methyl- are less potent but serve as intermediates in synthetic pathways .
Structural-Activity Relationships (SAR)
  • N-Substituent Bulk : Bulky groups (e.g., NBOMe’s benzyl) enhance receptor binding via π-π stacking, whereas linear alkyl chains (e.g., propylidene) may reduce affinity.
  • Electron-Withdrawing Groups : Halogens (e.g., -I in 25I-NBOMe) increase potency by stabilizing receptor-ligand interactions .

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